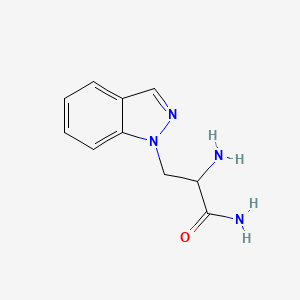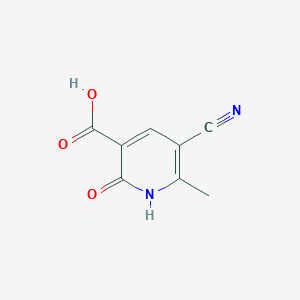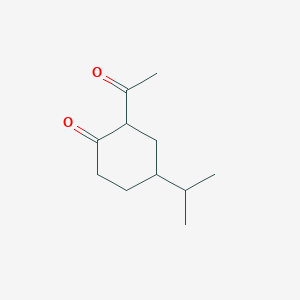![molecular formula C9H14BrN3 B13061995 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061995.png)
4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, a 1-methylcyclobutylmethyl group at position 1, and an amine group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the 1-methylcyclobutylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-[(1-methylcyclopropyl)methyl]-1H-pyrazol-3-amine
- 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
- 4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 1-methylcyclobutylmethyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14BrN3 |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
4-bromo-1-[(1-methylcyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3/c1-9(3-2-4-9)6-13-5-7(10)8(11)12-13/h5H,2-4,6H2,1H3,(H2,11,12) |
Clave InChI |
IYHAHEKAOXGFIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CN2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
amine](/img/structure/B13061929.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
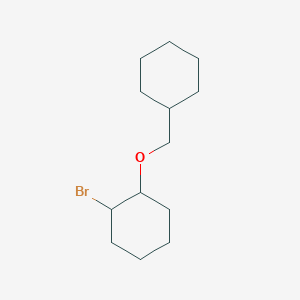
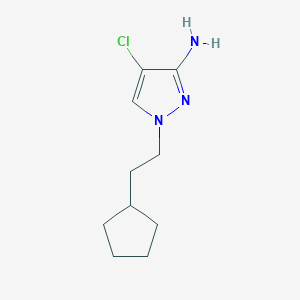
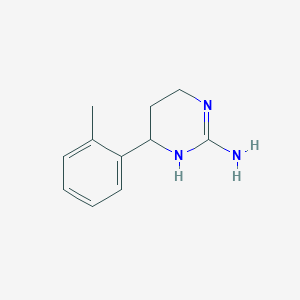
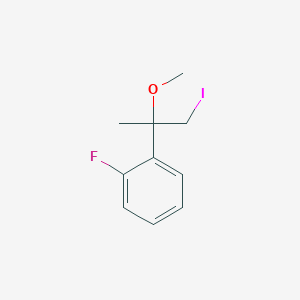
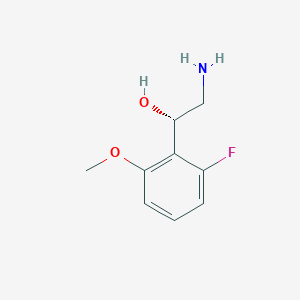
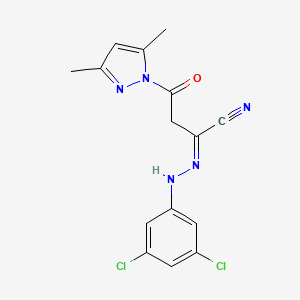
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
